molecular formula C6H10N2O B6613539 1-(1H-imidazol-2-yl)propan-2-ol CAS No. 67106-66-5

1-(1H-imidazol-2-yl)propan-2-ol

Cat. No. B6613539
CAS RN: 67106-66-5
M. Wt: 126.16 g/mol
InChI Key: JHSNSAFVQQRHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-2-yl)propan-2-ol, also known as 1-imidazolylpropan-2-ol, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and hygroscopic liquid that is soluble in water and many organic solvents. This compound is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs.

Scientific Research Applications

1-Imidazolylpropan-2-ol is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a catalyst in various organic reactions, and as an intermediate in the synthesis of various pharmaceuticals. It is also used in the synthesis of polymers, dyes, and other compounds.

Mechanism of Action

1-Imidazolylpropan-2-ol acts as a ligand in coordination chemistry by forming a complex with a metal ion. The complex is stabilized by the formation of hydrogen bonds and electrostatic interactions between the ligand and the metal ion. The metal ion can then act as a catalyst for various organic reactions.
Biochemical and Physiological Effects
1-Imidazolylpropan-2-ol has no known biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-imidazol-2-yl)propan-2-olpropan-2-ol in laboratory experiments include its low cost, its stability, and its ability to form complexes with metal ions. The main limitation is its low solubility in water and some organic solvents.

Future Directions

In the future, 1-(1H-imidazol-2-yl)propan-2-olpropan-2-ol may be used in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. It may also be used to develop more efficient catalysts for organic reactions. Additionally, it may be used to study the interaction between metal ions and organic molecules, which could lead to the discovery of new catalysts and ligands. Finally, it may be used to study the coordination chemistry of metal ions, which could lead to the development of new drugs and materials.

properties

IUPAC Name

1-(1H-imidazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSNSAFVQQRHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-2-yl)propan-2-ol

Synthesis routes and methods

Procedure details

Mix 6.8 g imidazole and 15.3 g propylene carbonate and heat at 140° C. for 1 hour. Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1), then with 5→10% methanol in methylene chloride to obtain the title compound of step A.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One

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